1-Chloro-4-nitronaphthalene

説明

Systematic Nomenclature and Molecular Formula

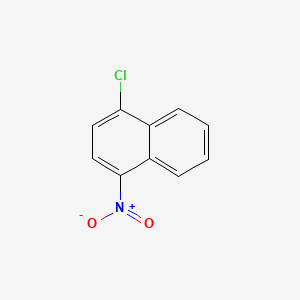

1-Chloro-4-nitronaphthalene is a halogenated nitroaromatic compound with the systematic IUPAC name This compound . Its molecular formula is C₁₀H₆ClNO₂ , with a molecular weight of 207.61 g/mol . The compound is alternatively named 4-nitro-1-chloronaphthalene in older literature. The numbering of the naphthalene ring follows IUPAC conventions, with the chlorine substituent at position 1 and the nitro group at position 4 (Figure 1).

Table 1: Key identifiers of this compound

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 605-61-8 | |

| Molecular Formula | C₁₀H₆ClNO₂ | |

| Molecular Weight | 207.61 g/mol | |

| SMILES Notation | C1=CC=C2C(=C1)C(=CC=C2Cl)N+[O-] | |

| InChIKey | QLIOCENRPBJEPI-UHFFFAOYSA-N |

Molecular Structure and Bonding Configuration

The molecule consists of a naphthalene backbone (a fused bicyclic aromatic system) substituted with a chlorine atom at position 1 and a nitro group (-NO₂) at position 4. The nitro group adopts a planar configuration due to resonance stabilization, with bond lengths of approximately 1.21 Å (N=O) and 1.47 Å (C-N). The chlorine atom forms a C-Cl bond with a length of 1.73 Å , typical for aryl chlorides.

The substituents exert opposing electronic effects:

- The nitro group is strongly electron-withdrawing via resonance (-M effect), deactivating the ring.

- The chlorine atom exhibits a weaker -I (inductive) effect , slightly polarizing the C-Cl bond.

This electronic asymmetry influences reactivity, particularly in electrophilic substitution reactions, where further substitution occurs preferentially at positions 5 and 8 of the naphthalene system.

Crystallographic Data and Spatial Arrangement

Limited crystallographic data is available for this compound in the provided sources. However, related nitrochloronaphthalene derivatives crystallize in monoclinic systems with space group P2₁/c. The nitro and chlorine substituents likely adopt coplanar orientations relative to the naphthalene ring to maximize conjugation, as observed in similar compounds.

Reported physical properties relevant to crystal packing :

X-ray diffraction patterns for nitroaromatics typically show intense peaks at low angles (2θ = 10–30°) corresponding to π-π stacking distances (~3.4 Å).

Spectral Characterization

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum (CDCl₃, 90 MHz) exhibits five distinct aromatic proton environments:

Table 2: ¹H NMR spectral data

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.52 | Doublet | 1H | H-2 |

| 8.20 | Doublet | 1H | H-5 |

| 7.90 | Doublet | 1H | H-8 |

| 7.75 | Triplet | 1H | H-3 |

| 7.60 | Multiplet | 2H | H-6, H-7 |

Coupling constants:

13C NMR Spectroscopy

The ¹³C NMR spectrum (CDCl₃, 100 MHz) shows signals for all ten carbons:

Table 3: ¹³C NMR spectral data

| δ (ppm) | Assignment |

|---|---|

| 148.2 | C-4 (NO₂-bearing) |

| 137.8 | C-1 (Cl-bearing) |

| 132.1 | C-2 |

| 130.5 | C-3 |

| 129.8 | C-5 |

| 128.4 | C-6 |

| 127.9 | C-7 |

| 127.3 | C-8 |

| 125.6 | C-9 |

| 123.4 | C-10 |

Infrared (IR) Spectroscopy

Key IR absorptions (KBr pellet, cm⁻¹):

- 1520 (asymmetric NO₂ stretch)

- 1350 (symmetric NO₂ stretch)

- 740 (C-Cl stretch)

- 1600, 1580, 1450 (aromatic C=C stretches)

UV-Visible Spectroscopy

The UV-Vis spectrum (methanol) shows absorption maxima at:

- λmax = 254 nm (π→π* transition of aromatic system)

- λmax = 310 nm (n→π* transition of nitro group)

特性

IUPAC Name |

1-chloro-4-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-5-6-10(12(13)14)8-4-2-1-3-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIOCENRPBJEPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40310251 | |

| Record name | 1-Chloro-4-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40310251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-61-8 | |

| Record name | 1-Chloro-4-nitronaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-4-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40310251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Starting Material: 1-Amino-4-nitronaphthalene

- The key precursor is 1-amino-4-nitronaphthalene, which undergoes diazotization using sodium nitrite and hydrochloric acid.

- The diazonium salt formed is then decomposed by the Sandmeyer reaction using copper(I) chloride to introduce the chlorine atom at the 1-position.

Reaction Conditions and Findings

- Diazotization is performed at low temperatures (0–5 °C) to stabilize the diazonium intermediate.

- The reaction mixture is carefully controlled to avoid decomposition or side reactions.

- Improper conditions such as high temperature or low hydrochloric acid concentration lead to decomposition and formation of impure 1-nitronaphthalene instead of the desired chloro derivative.

- The product this compound has a melting point around 85 °C, confirming its identity and purity.

- Attempts to isolate isomeric forms reported in earlier literature (e.g., a compound melting at 61 °C) were unsuccessful, indicating the importance of strict reaction control.

Summary Table: Diazotization and Sandmeyer Reaction

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Diazotization | 1-amino-4-nitronaphthalene, NaNO2, HCl (0–5 °C) | Formation of diazonium salt |

| Sandmeyer Chlorination | CuCl, controlled temperature | Chlorine substitution at 1-position |

| Product Purification | Recrystallization | Melting point ~85 °C confirms purity |

| Critical Parameters | Low temperature, acid concentration | Avoid decomposition to 1-nitronaphthalene |

Source: Shawki et al., Wiley Online Library, 2010

Alternative Nitration and Chlorination Methods

Chlorination of Nitro-substituted Naphthalene

- Chlorination of nitronaphthalene derivatives can be performed, but often requires harsh conditions or multi-step processes.

- Some methods involve sulfochloride intermediates (e.g., 4-nitronaphthalene-1-sulfochloride), which can be prepared by sulfonation followed by chlorination.

- A patented method improves yield and purity of 4-nitronaphthalene-1-sulfochloride by avoiding the use of toxic chlorine gas, instead using sodium nitrite and controlled cooling steps.

- This method increases yield from 40% to 83% and improves product purity, as indicated by melting point elevation and color change.

Summary Table: Alternative Methods

| Method | Reagents/Conditions | Yield (%) | Purity Indicators | Notes |

|---|---|---|---|---|

| Nitration of Naphthalene | HNO3/H2SO4 mixture, 70–130 °C | Variable | Requires washing with NaOH | Produces 1-nitronaphthalene |

| Sulfonation + Chlorination | Sulfonation, then NaNO2 addition at -10 °C | 83 | Melting point 102 °C, light cream | Avoids chlorine gas, higher purity |

Source: RU Patent SU1342895A1, 1987; RU Patent RU2669774C1, 2018

Research Findings and Analysis

- The diazotization-Sandmeyer route remains the most reliable and selective method for preparing this compound.

- Strict control of reaction parameters (temperature, acid concentration) is essential to avoid side products.

- Alternative methods involving sulfonyl chloride intermediates offer improved yields and safety by eliminating chlorine gas but require additional steps.

- Direct nitration and chlorination methods are less selective and often require purification steps to isolate the desired isomer.

- The melting point and color of the product are key indicators of purity and successful synthesis.

化学反応の分析

Types of Reactions

1-Chloro-4-nitronaphthalene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form more complex derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are typical reducing agents.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under controlled conditions.

Major Products Formed

Nucleophilic Substitution: Products include 1-methoxy-4-nitronaphthalene or 1-thio-4-nitronaphthalene, depending on the nucleophile used.

Reduction: The major product is 1-chloro-4-aminonaphthalene.

Oxidation: Products vary based on the specific oxidizing conditions but can include naphthoquinones.

科学的研究の応用

Scientific Research Applications

1-Chloro-4-nitronaphthalene is primarily utilized as an intermediate in the synthesis of various chemical compounds, including:

- Pharmaceuticals : It serves as a precursor for drugs and therapeutic agents.

- Agricultural Chemicals : The compound is involved in the production of plant protection agents.

- Dyes and Pigments : It is used in synthesizing colorants for textiles and other materials.

- Rubber and Plastics Industry : The compound acts as an auxiliary in the production of synthetic materials.

Synthesis of Intermediates

The compound is crucial for synthesizing several derivatives, which include:

| Compound | Percentage Contribution |

|---|---|

| 4-Nitrophenol | 28% |

| 4-Aminodiphenylamine | 26% |

| 4-Nitroaniline | 11% |

| 4-Nitroanisole | 8% |

| Others (including chloronitrobenzenes) | 27% |

These intermediates are further processed to create various end products used across different industries, highlighting the compound's versatility in chemical manufacturing .

Environmental Impact and Analysis

This compound is also studied for its environmental implications. It has been identified as an emerging contaminant that can undergo transformation processes in ecosystems. Research indicates that it can be absorbed through skin and respiratory tracts, leading to potential health hazards such as methaemoglobinaemia upon exposure .

Toxicological Studies

Toxicological assessments have shown that:

- The oral LD50 for male rats is approximately 294 mg/kg, indicating moderate toxicity.

- Repeated exposure can lead to significant health risks, including developmental toxicity at low doses (5 mg/kg bw/day) in animal studies .

Case Studies

Several case studies have documented the applications and effects of this compound:

- Pharmaceutical Development : In a study focusing on drug synthesis, researchers utilized this compound as a key intermediate to develop new anti-cancer agents.

- Environmental Monitoring : A case study analyzed water samples from industrial areas for the presence of this compound, revealing its persistence and potential ecological risks due to runoff from manufacturing sites.

作用機序

The mechanism of action of 1-chloro-4-nitronaphthalene depends on the specific application. In chemical reactions, its reactivity is primarily due to the presence of the electron-withdrawing nitro group and the electron-donating chlorine atom, which influence the compound’s electrophilic and nucleophilic properties.

In biological systems, the compound’s effects are often related to its ability to interact with cellular components, such as enzymes or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects.

類似化合物との比較

1-(Chloromethyl)-4-nitronaphthalene

- Molecular Formula: C₁₁H₈ClNO₂

- Key Features : A chloromethyl (-CH₂Cl) group replaces the chlorine atom at the 1-position.

- Applications : Intermediate in drug development and material science .

1-Chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene

- Molecular Formula: C₁₆H₉ClFNO₃

- Key Features: A phenoxy group substituted with fluorine and nitro groups is attached to the naphthalene ring.

- Reactivity : The electron-withdrawing nitro and fluorine groups increase electrophilicity, favoring nucleophilic aromatic substitution.

- Applications : Enzyme inhibitor in pharmaceutical research and dye production .

1-Chloro-4-methylnaphthalene

- Molecular Formula : C₁₁H₉Cl

- Key Features : A methyl (-CH₃) group replaces the nitro group.

- Reactivity : The electron-donating methyl group reduces ring electrophilicity, limiting participation in substitution reactions.

- Applications : Industrial solvent and precursor in chlorinated hydrocarbon synthesis .

1-Acetyl-4-chloronaphthalene

- Molecular Formula : C₁₂H₉ClO

- Key Features : An acetyl (-COCH₃) group replaces the nitro group.

- Reactivity : The acetyl group directs electrophilic substitution to specific positions, enabling regioselective synthesis.

- Applications : Photoreactive compound in materials science .

1-Chloro-4-methoxynaphthalene

- Molecular Formula : C₁₁H₉ClO

- Key Features : A methoxy (-OCH₃) group replaces the nitro group.

- Reactivity : The electron-donating methoxy group increases ring electron density, altering reaction pathways compared to nitro-substituted analogs.

- Applications : Intermediate in organic synthesis and ligand design .

Comparative Data Table

Electronic Effects

- Nitro Group (this compound) : Strong electron-withdrawing effect activates the ring for electrophilic substitution at specific positions, enhancing reactivity in coupling reactions .

- Methoxy Group (1-Chloro-4-methoxynaphthalene) : Electron-donating nature deactivates the ring, directing reactions to meta positions .

生物活性

1-Chloro-4-nitronaphthalene (CHClNO), a derivative of nitronaphthalene, has garnered attention in various fields due to its potential biological activities. This compound is primarily studied for its antimicrobial and anticancer properties, alongside its toxicological implications. Understanding its biological activity involves examining its mechanisms of action, metabolic pathways, and associated health risks.

Chemical Structure and Properties

This compound features a chlorine atom and a nitro group attached to a naphthalene ring. The presence of these functional groups significantly influences its reactivity and biological interactions:

- Molecular Formula: CHClNO

- Molecular Weight: 211.61 g/mol

- Melting Point: 83 °C

- Solubility in Water: 243 mg/L at 20 °C

- Vapor Pressure: 8.5 Pa at 20 °C

These properties suggest that the compound can exhibit both hydrophilic and lipophilic characteristics, affecting its bioavailability and interaction with biological systems.

The biological activity of this compound is largely attributed to the electrophilic nature of the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with cellular components such as:

- DNA: Potentially leading to mutagenic effects.

- Proteins: Affecting enzymatic functions and cellular signaling pathways.

Metabolic Pathways

This compound undergoes several metabolic transformations in vivo, including:

- Nitro-group reduction to form 4-chloroaniline.

- Glutathione conjugation , which facilitates detoxification.

- Hydroxylation , leading to further metabolites.

These metabolic processes are crucial for understanding both the therapeutic potential and toxicological risks associated with this compound .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria and fungi, making it a candidate for further exploration in antimicrobial therapies.

Anticancer Activity

The compound has also shown promise in anticancer research. Studies have reported that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage . Notably, the compound's ability to form DNA adducts may contribute to its anticancer effects, although this also raises concerns regarding mutagenicity.

Toxicological Considerations

Despite its potential benefits, this compound poses significant health risks:

- Carcinogenicity: Animal studies have indicated that exposure can lead to tumors, particularly in the liver and kidneys .

- Mutagenicity: Evidence from various assays suggests that the compound can induce mutations in bacterial systems and cause DNA strand breaks in mammalian cells .

- Acute Toxicity: Symptoms of acute exposure include methemoglobinemia, headaches, and gastrointestinal distress .

Case Study 1: Occupational Exposure

A notable case involved workers exposed to this compound during manufacturing processes. Monitoring revealed significant urinary metabolites, indicating metabolic activation of the compound despite the absence of detectable parent compound levels . This highlights the need for stringent safety measures in occupational settings.

Case Study 2: Animal Studies

In a chronic toxicity study on rats, exposure to varying concentrations of this compound resulted in hematological changes consistent with oxidative stress and hemolytic anemia. The study established a no-observed-adverse-effect level (NOAEL) for chronic exposure at approximately 0.7 mg/kg body weight per day .

Summary Table of Biological Activities

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against bacteria and fungi |

| Anticancer | Induces apoptosis; forms DNA adducts |

| Mutagenicity | Induces mutations; causes DNA strand breaks |

| Carcinogenicity | Tumor formation observed in animal studies |

| Acute Toxicity | Symptoms include methemoglobinemia |

Q & A

Q. What are the standard synthetic routes for 1-chloro-4-nitronaphthalene, and how can reaction conditions be optimized to maximize yield and purity?

- Methodological Answer : this compound is typically synthesized via electrophilic nitration of 1-chloronaphthalene. Key parameters include:

- Nitrating Agents : Use mixed acid (HNO₃/H₂SO₄) at 0–50°C to control regioselectivity .

- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction homogeneity and reduce byproducts .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol) improves purity (>98% by HPLC) .

- Yield Optimization : Lower temperatures (0–10°C) favor the 4-nitro isomer due to steric hindrance at the 2-position .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 8.2–8.8 ppm for nitro groups) .

- Mass Spectrometry : High-resolution MS (e.g., EI-MS) confirms molecular ion [M]⁺ at m/z 207 (C₁₀H₆ClNO₂) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve nitro-isomer impurities .

- IR Spectroscopy : NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Cl (~740 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can conflicting data on the environmental persistence of this compound be resolved?

- Methodological Answer : Discrepancies in half-life (e.g., soil vs. aquatic systems) arise from variable experimental designs:

- Soil Studies : Use OECD 307 guidelines (aerobic, 20°C) to standardize biodegradation assays. Contradictions may stem from microbial community diversity .

- Photolysis : Simulate UV exposure (λ = 290–400 nm) to quantify nitro-group degradation pathways. Conflicting data often reflect differences in light intensity or matrix effects (e.g., humic acids) .

- QSPR Modeling : Predict persistence using log Kow (2.8) and electron-withdrawing effects of Cl/NO₂ groups .

Q. What strategies address contradictions in reported toxicity mechanisms of this compound?

- Methodological Answer :

- In Vitro vs. In Vivo Discrepancies :

- Reactive Oxygen Species (ROS) Assays : Use HepG2 cells with DCFH-DA probes to quantify oxidative stress. Conflicting results may arise from varying cellular glutathione levels .

- Metabolite Identification : LC-MS/MS detects nitro-reduction intermediates (e.g., hydroxylamines) that contribute to DNA adduct formation .

- Species-Specific Sensitivity : Compare CYP450 isoform activity (e.g., rat CYP1A1 vs. human CYP1A2) using microsomal incubations .

Q. How can analytical methods be optimized to detect trace-level this compound in complex matrices?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (C18 cartridges) with acetone/hexane elution reduces matrix interference .

- GC-ECD vs. LC-MS/MS :

| Parameter | GC-ECD | LC-MS/MS |

|---|---|---|

| Detection Limit (LOQ) | 0.1 ppb | 0.01 ppb |

| Matrix Tolerance | Low | High |

| Derivatization Needed | Yes (BSTFA) | No |

- Internal Standards : Use deuterated analogs (e.g., d₈-naphthalene) to correct recovery rates in environmental samples .

Data Gaps and Research Priorities

Q. What are the critical data needs for improving risk assessments of this compound?

- Methodological Answer : Prioritize studies on:

- Metabolite Toxicity : Synthesize and test 4-amino-1-chloronaphthalene (reduction product) using Ames assays .

- Long-Term Ecotoxicity : Chronic exposure assays with Daphnia magna (OECD 211) to refine PNEC values .

- Adsorption Kinetics : Batch experiments with kaolinite/hematite to model soil-water partitioning (log Kd = 2.3–3.1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。